(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H25ClN6O and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its synthesis, characterization, and biological activity, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is C18H24ClN5O with a molecular weight of approximately 363.87 g/mol. The structure consists of a triazole ring linked to a piperazine moiety, which is known for enhancing pharmacological properties.
Synthesis Methods
The synthesis of triazole derivatives typically involves the reaction of azides with terminal alkynes under copper-catalyzed conditions (click chemistry). Recent studies have highlighted various methods for synthesizing similar compounds, emphasizing the importance of optimizing reaction conditions to improve yield and purity .
Anticancer Activity
Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have demonstrated that compounds similar to the target compound show potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these compounds often range in the low micromolar concentrations, indicating strong antiproliferative effects .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4e | MCF-7 | 5.36 |
4i | HepG2 | 2.32 |
Mechanism of Action : The mechanism often involves induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to cell cycle arrest at various phases .
Antimicrobial Activity
Triazole derivatives have also shown promising antibacterial properties. Compounds derived from similar scaffolds have been evaluated against bacterial strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity. The presence of the chlorophenyl group is believed to enhance these effects due to its electron-withdrawing properties .
Case Studies
A study focusing on synthesized triazole derivatives reported significant findings regarding their biological activities:
- Case Study 1 : A derivative with a similar structure was tested for its cytotoxicity against A375 (human melanoma) cells using MTT assays. The results indicated an IC50 value significantly lower than standard chemotherapeutics.
- Case Study 2 : Another study evaluated a series of piperazine-linked triazoles for their ability to inhibit urease and acetylcholinesterase, revealing potential therapeutic applications in treating infections and neurodegenerative diseases .
Properties
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c20-14-5-4-6-15(13-14)21-18-17(22-24-23-18)19(27)26-11-9-25(10-12-26)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCCHHPCHLJAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.